molecular formula C17H16FN5OS2 B2750357 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1219914-96-1

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2750357
CAS No.: 1219914-96-1
M. Wt: 389.47
InChI Key: QFJYQJRPQHMOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a sophisticated small molecule designed for advanced pharmaceutical and biological research. Its structure incorporates two distinct heterocyclic systems—a 1,3,4-thiadiazole and a 1,2,3-thiadiazole—linked through a piperidine methanone core. The 1,3,4-thiadiazole moiety is a recognized pharmacophore known to confer significant biological properties. Derivatives of 1,3,4-thiadiazole have been extensively documented in scientific literature for their wide spectrum of biological activities, including potent antimicrobial effects against resistant pathogens and promising anticancer properties through various mechanisms such as enzyme inhibition . The strategic incorporation of a 2-fluorophenyl substituent is a common practice in medicinal chemistry to optimize a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This molecular architecture makes the compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology. It is intended for use in established in vitro assay systems to explore its mechanism of action, such as its potential to disrupt bacterial cell replication or inhibit the proliferation of specific cancer cell lines. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS2/c1-10-14(26-22-19-10)17(24)23-8-4-5-11(9-23)15-20-21-16(25-15)12-6-2-3-7-13(12)18/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJYQJRPQHMOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , also known by its CAS number 59565-51-4, is a complex organic molecule that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN5S2C_{18}H_{18}FN_5S_2, with a molecular weight of 395.49 g/mol. The compound contains a piperidine ring linked to two thiadiazole moieties, which are known for their broad spectrum of biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliSignificant antibacterial activity
Aspergillus nigerModerate antifungal activity

The presence of the fluorophenyl group enhances the compound's interaction with microbial cells, potentially increasing its efficacy.

2. Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been well-documented. Studies have demonstrated that compounds featuring this scaffold can inhibit cancer cell proliferation:

Cell Line IC50 (µg/mL) Reference
MCF-7 (Breast cancer)10.10
HepG2 (Liver cancer)5.36

The structural modifications in thiadiazole derivatives significantly influence their cytotoxicity against cancer cells.

3. Anticonvulsant Activity

Thiadiazole derivatives have also been explored for their anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Synthesis Methods

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Thiadiazole Rings : Utilizing thioketones and hydrazines to construct the core thiadiazole structure.
  • Piperidine Ring Formation : Introducing piperidine through nucleophilic substitution or cyclization reactions.
  • Final Coupling Reaction : Linking the piperidine derivative with the thiadiazole moieties via appropriate coupling agents.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • A study published in Frontiers in Chemistry demonstrated that novel 1,3,4-thiadiazole derivatives exhibited anti-inflammatory and anticancer activities through various in vitro assays .
  • Another research article focused on the synthesis and evaluation of 5-Aryl-1,3,4-thiadiazole-based compounds showed enhanced cytotoxic effects against cancer cell lines when modified with different substituents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related thiadiazole derivatives, focusing on molecular features, synthesis, and biological relevance.

Compound Structure Key Features Synthesis Biological/Physical Data Reference
Target Compound (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Piperidine-linked 1,3,4-thiadiazole (2-fluorophenyl) and 1,2,3-thiadiazole (4-methyl). Not explicitly described in evidence. No direct data provided. N/A
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone core with 4-fluorophenyl-1,3,4-thiadiazole and 4-methoxyphenyl substituents. Synthesized via reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid . Crystal structure resolved (R factor = 0.071). No explicit bioactivity reported.
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-chromenone hybrid with 2,4-dimethylthiazole. Synthesized via Suzuki coupling (Pd catalyst). MP: 252–255°C; Mass: 531.3 (M++1). Bioactivity not specified.
5-(2-(4-Fluorobenzylthio)phenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole with fluorobenzylthio-phenyl group. Derived from sodium monochloroacetate reaction. Evaluated for molecular modeling-based biological potential (unspecified targets).
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Bis-thiadiazole with sulfanyl linkages. Synthesized via classical thiadiazole condensation. Crystal structure reported; antifungal/antibacterial activities inferred from class properties.

Key Observations

Structural Variations: The target compound uniquely combines a piperidine ring with two distinct thiadiazole systems. In contrast, analogs like those in and utilize thiazolidinone or sulfanyl-linked bis-thiadiazole scaffolds. Fluorophenyl substitution varies: the 2-fluorophenyl group in the target compound may confer different steric/electronic effects compared to the 4-fluorophenyl in or 3-fluorophenyl in .

Synthetic Routes :

  • Thiadiazole derivatives are commonly synthesized via cyclization reactions (e.g., mercaptoacetic acid in or Suzuki coupling in ). The target compound’s synthesis likely involves similar methodologies, though specifics are unavailable.

Biological Implications :

  • While the target compound’s bioactivity is undocumented, related 1,3,4-thiadiazoles exhibit antifungal, insecticidal, and enzyme-modulating activities . The piperidine moiety may enhance CNS permeability compared to bulkier groups in .

Physicochemical Properties :

  • The 4-methyl-1,2,3-thiadiazole in the target compound could increase lipophilicity (logP) relative to the methoxyphenyl group in . Melting points for similar compounds range widely (e.g., 252–255°C in vs. room-temperature solids in ).

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

  • Methodology :

  • Stepwise coupling : Prioritize sequential coupling of the piperidine-thiadiazole core with fluorophenyl and methyl-thiadiazole groups to avoid steric hindrance. Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
  • Reaction conditions : Maintain anhydrous conditions (e.g., THF or DMF as solvents) and temperatures between 60–80°C to ensure high yields (~70–85%) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Analytical workflow :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl shifts at δ 7.2–7.8 ppm) and piperidine ring conformation .
  • X-ray crystallography : Resolve crystal packing (e.g., monoclinic system, space group P2₁/c) to validate bond angles (e.g., C-S-N in thiadiazole: ~120°) and fluorine’s electron-withdrawing effects .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Screening strategies :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a control .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, monitoring % inhibition at 10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • SAR-driven modifications :

  • Fluorophenyl positioning : Compare 2-fluorophenyl (current compound) vs. 3-/4-fluorophenyl analogs; 2-F substitution enhances π-π stacking with hydrophobic enzyme pockets .

  • Thiadiazole substitution : Replace 4-methyl-1,2,3-thiadiazole with oxadiazole or triazole to modulate electron density and solubility .

  • Piperidine flexibility : Introduce sp³-hybridized carbons via alkylation to improve membrane permeability .

    Substituent Biological Activity (IC₅₀) Key Interaction
    2-Fluorophenyl1.2 µM (EGFR)Hydrophobic pocket binding
    4-Methyl-thiadiazole0.8 µM (HeLa)H-bond with kinase hinge region
    Piperidine (unmodified)2.5 µM (MCF-7)Moderate cellular uptake

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

  • Techniques for target validation :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., ~50 nM for EGFR) .
  • Molecular docking : Use AutoDock Vina to model ligand-enzyme complexes (e.g., thiadiazole’s sulfur interacting with catalytic cysteine) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by stabilizing proteins in lysates after compound treatment .

Q. How can researchers resolve contradictions in biological data across different assays?

  • Troubleshooting framework :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
  • Purity verification : Re-analyze batches with HPLC (C18 column, 0.1% TFA/ACN) to detect impurities >0.5% .
  • Orthogonal assays : Cross-validate cytotoxicity (MTT) with apoptosis markers (Annexin V/PI) or caspase-3 activation .

Q. What strategies improve the compound’s stability and formulation for in vivo studies?

  • Preclinical optimization :

  • pH stability : Test degradation kinetics in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) using LC-MS .
  • Lipid-based formulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., oxidative defluorination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.